molecular formula C25H20N6O3 B8194130 JH-X-119-01

JH-X-119-01

Cat. No.: B8194130
M. Wt: 452.5 g/mol
InChI Key: WQVPGYMGERDXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JH-X-119-01 involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not widely available in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure the purity and efficacy of the final product .

Mechanism of Action

Biological Activity

JH-X-119-01 is a novel, highly selective covalent inhibitor targeting interleukin-1 receptor-associated kinase 1 (IRAK1), which plays a crucial role in the innate immune response and is implicated in various neoplastic disorders. This article delves into the biological activity of this compound, presenting data from biochemical assays, case studies, and research findings.

This compound irreversibly binds to IRAK1 at cysteine residue C302, leading to the inhibition of its kinase activity. This compound was developed as a selective alternative to earlier IRAK inhibitors, demonstrating significant potency with an apparent IC50 of 9 nM against IRAK1 while exhibiting no inhibition of IRAK4 at concentrations up to 10 µM . The selectivity profile of this compound was assessed using KinomeScan, revealing off-target activity against only two kinases, YSK4 and MEK3 .

Cytotoxicity and Efficacy

In vitro studies indicated that this compound exhibits cytotoxic effects in B-cell lymphoma cell lines, particularly those harboring MYD88 mutations. The compound showed moderate cell killing effects with effective concentrations (EC50) ranging from 0.59 to 9.72 µM across various cell lines . Importantly, the combination of this compound with the BTK inhibitor ibrutinib resulted in synergistic tumor cell killing in MYD88-mutated cells, suggesting a potential therapeutic strategy for enhancing anti-tumor efficacy .

Case Studies

Study on Acute Graft-Versus-Host Disease (aGVHD) : A study investigated the effects of this compound in a murine model of aGVHD following allogeneic hematopoietic cell transplantation (allo-HCT). The administration of this compound resulted in increased survival rates and reduced symptoms of aGVHD. Notably, there was a decrease in Th1 and Tc1 cell populations, along with reduced production of inflammatory cytokines such as TNFα and IFNγ by macrophages . RNA sequencing analyses indicated that this compound modulated several pathophysiological processes in bone marrow dendritic cells (BMDCs), including downregulation of GVHD-related genes without impairing T cell cytotoxicity or recovery of hematopoietic cells .

Data Summary

The following table summarizes key findings related to the biological activity and selectivity of this compound:

Parameter Value
Target IRAK1
Binding Site Cysteine 302
IC50 for IRAK1 9 nM
Selectivity for IRAK4 No inhibition up to 10 µM
Off-target Kinases YSK4 (IC50 = 57 nM), MEK3
Cytotoxicity EC50 Range 0.59 - 9.72 µM
Synergistic Effect with Ibrutinib Yes
In vivo Half-life 1.61 hours
Cmax (IV dosing) 9.95 µM
Clearance Rate 18.84 mL/min/kg

Properties

IUPAC Name

N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O3/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVPGYMGERDXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.